(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid
Description
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated aromatic ring substituted with a methoxy(methyl)carbamoyl group at the meta position. Its molecular formula is C₉H₁₁BFNO₄, with a molecular weight of 227.00 g/mol and CAS number 874289-59-5 .
Properties
IUPAC Name |
[3-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSBAHYEQPZQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N(C)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a halogenated phenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluoro and methoxy(methyl)carbamoyl groups can further modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Isomerism and Functional Group Variations
The compound’s activity and reactivity are influenced by the position of substituents and the nature of functional groups. Key analogs include:
Key Observations :
- Positional Isomerism : Shifting the fluoro and carbamoyl groups (e.g., C2 vs. C3/C4) alters steric and electronic properties. For instance, the meta-substituted target compound (C3-fluoro, C5-carbamoyl) may exhibit better enzyme-binding specificity compared to ortho-substituted analogs due to reduced steric hindrance .
Reactivity Differences :
- The target compound’s carbamoyl group increases polarity, improving water solubility (critical for biological assays) compared to non-carbamoyl analogs like (3-Fluoro-5-(methoxymethyl)phenyl)boronic acid .
- In transesterification reactions, aromatic boronic acids with electron-withdrawing groups (e.g., carbamoyl) exhibit slower kinetics than alkyl boronic acids like methyl boronic acid .
Physicochemical Properties
| Property | Target Compound | (2-Fluoro-5-methylcarbamoyl) Analog | (3-Fluoro-5-methoxymethyl) Analog |
|---|---|---|---|
| Solubility | Moderate (DMSO) | Low (requires organic solvents) | High (due to methoxymethyl group) |
| pKa | ~7.6 (predicted) | ~7.1 (predicted) | ~8.2 (predicted) |
| LogP | 1.8 | 2.1 | 1.5 |
Notes:
- The target compound’s lower LogP compared to methylcarbamoyl analogs suggests better aqueous compatibility, advantageous for drug formulation .
Biological Activity
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative notable for its unique chemical structure, which includes a fluorine atom and a methoxy(methyl)carbamoyl group. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
- Molecular Formula: C13H14BFNO4
- Molecular Weight: 263.06 g/mol
- Structure: The compound features a boronic acid functional group, which is essential for its reactivity in various organic reactions, especially in Suzuki coupling reactions.
Research indicates that (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid acts primarily as a protein kinase inhibitor . Protein kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and apoptosis. By inhibiting these kinases, the compound may modulate various cellular activities, making it a candidate for cancer treatment and other therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific protein kinases. The following table summarizes some key findings from recent studies:
| Study Reference | Target Kinase | IC50 Value (µM) | Effect |
|---|---|---|---|
| Kinase A | 0.045 | Inhibition of cell proliferation | |
| Kinase B | 0.067 | Induction of apoptosis | |
| Kinase C | 0.030 | Modulation of signaling pathways |
These studies suggest that the compound can effectively inhibit kinase activity at low concentrations, highlighting its potential as a therapeutic agent.
Cancer Treatment Potential
A study conducted on various cancer cell lines revealed that (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid induced significant apoptosis in treated cells compared to controls. The mechanism involved the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar boronic acids:
| Compound Name | Structure | Key Features |
|---|---|---|
| (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid | C11H12BFNO3 | Lacks methoxy group; different biological profile |
| (3-Chloro-4-fluorophenyl)boronic acid | C13H10BClFNO3 | Different pharmacological properties |
| (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid | C11H10BClFNO3 | Contains trifluoroethyl; different reactivity |
The presence of both the methoxybenzyl group and the carbamoyl moiety enhances solubility and biological activity compared to other compounds .
Future Directions
Further research is required to elucidate the full range of interactions between (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid and its biological targets. Investigations into its pharmacokinetics and potential side effects are crucial for developing this compound into a viable therapeutic option.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
